molecular formula C6H3ClN2O B13146225 4-Chloroisoxazolo[4,5-c]pyridine

4-Chloroisoxazolo[4,5-c]pyridine

Cat. No.: B13146225
M. Wt: 154.55 g/mol
InChI Key: CFFCYJIENVNTTC-UHFFFAOYSA-N
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Description

4-Chloroisoxazolo[4,5-c]pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structureThe molecular formula of this compound is C6H3ClN2O, and it has a molecular weight of 154.55 g/mol .

Chemical Reactions Analysis

Types of Reactions

4-Chloroisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols, which replace the chlorine atom in the compound.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound to its corresponding amine or alcohol derivatives.

Major Products Formed

The major products formed from these reactions include substituted isoxazolo[4,5-c]pyridines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloroisoxazolo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogens . The compound’s ability to bind to these enzymes and inhibit their activity is crucial for its biological effects.

Comparison with Similar Compounds

4-Chloroisoxazolo[4,5-c]pyridine can be compared with other similar heterocyclic compounds, such as isoxazolo[4,5-b]pyridines and isoxazolo[5,4-b]pyridines . These compounds share a similar core structure but differ in the position of the nitrogen and oxygen atoms within the ring. The unique positioning of these atoms in this compound contributes to its distinct chemical and biological properties.

List of Similar Compounds

Properties

IUPAC Name

4-chloro-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFCYJIENVNTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1ON=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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